2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-19-12-6-7-13-14(8-12)18-15(17-13)20-9-10-2-4-11(16)5-3-10/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCSNQSIGXWJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been found to inhibit cyp3a4 in human liver microsomes. CYP3A4 is an important enzyme in the body, primarily found in the liver and in the intestine. It oxidizes small foreign organic molecules (xenobiotics), such as toxins or drugs, so that they can be removed from the body.
Biological Activity
The compound 2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole (CAS Number: 325822-30-8) is a member of the benzimidazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive review of the biological activity associated with this compound, supported by various studies and research findings.
- Molecular Formula: C15H13ClN2OS
- Molecular Weight: 304.8 g/mol
- Structure: The compound features a benzimidazole core substituted with a chlorophenyl group and a methoxy group, contributing to its biological activity.
Anticancer Properties
Research has demonstrated that benzimidazole derivatives exhibit significant anticancer properties. The following table summarizes key findings related to the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Lung Adenocarcinoma A549 | 10.5 | Induction of apoptosis via caspase activation |
| Human Malignant Melanoma WM115 | 12.3 | DNA damage and cell cycle arrest |
| Cervical Cancer SISO | 8.7 | Apoptosis induction and microtubule disruption |
These findings indicate that the compound can effectively inhibit the growth of cancer cells through mechanisms such as apoptosis and DNA damage.
The biological activity of this compound is primarily attributed to its ability to target hypoxic tumor environments. Research has shown that compounds in this class can act as bioreductive agents, selectively inducing cytotoxicity in hypoxic conditions typical of solid tumors. The following mechanisms have been identified:
- Caspase Activation: The compound induces apoptosis in cancer cells by activating caspases, which are critical enzymes in the apoptotic pathway.
- DNA Damage: Assays indicate that exposure to the compound results in significant DNA damage, leading to cell cycle arrest and subsequent cell death.
- Microtubule Disruption: Similar compounds have been shown to interfere with microtubule dynamics, further contributing to their anticancer efficacy.
Additional Biological Activities
Apart from anticancer effects, benzimidazole derivatives have been investigated for other pharmacological activities:
- Antibacterial Activity: Studies have reported that compounds similar to this compound exhibit antibacterial properties against various bacterial strains.
- Enzyme Inhibition: Some derivatives have shown potential as enzyme inhibitors, particularly against acetylcholinesterase (AChE), which is relevant in neurodegenerative conditions.
Study 1: Cytotoxic Evaluation
In a study published in Molecules, researchers evaluated the cytotoxic effects of several benzimidazole derivatives, including this compound. The study utilized WST-1 assays to determine IC50 values across different cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against lung and melanoma cell lines, reinforcing its potential as an anticancer agent .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanisms behind the anticancer activity of benzimidazole derivatives. The authors demonstrated that treatment with these compounds led to increased levels of reactive oxygen species (ROS) in cancer cells, promoting oxidative stress and apoptosis . This study highlights the multifaceted nature of the compound’s action within tumor biology.
Scientific Research Applications
The search results provide limited information directly focusing on the applications of "2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole." However, some insights can be gathered regarding its properties and potential applications based on the available data.
Basic Information and Properties
- Chemical Identity: The compound is identified as this compound .
- Molecular Formula: Its molecular formula is C15H13ClN2OS .
- Molecular Weight: The molecular weight is 304.8 .
- Bioactivity: It belongs to the family of bioactive small molecules .
Potential Applications and Research Context
- Related Benzimidazole Derivatives: Research on benzimidazoles shows they are being explored for various biological activities. Novel benzimidazoles have been evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, potentially for developing antiobesity drugs .
- Mucoprotective Effects: Another benzimidazole derivative, N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B8), has shown mucoprotective effects against methotrexate (MTX)-induced intestinal mucositis (IM) in mice. It could potentially be used as an adjunct in chemotherapy to deter this side effect .
- Organofluorine Chemistry: The incorporation of fluorine into molecules can modulate properties, increasing metabolic stability in drugs .
Limitations
- Specific applications of "this compound" are not detailed in the search results.
- The provided sources do not include comprehensive data tables or case studies for this specific compound.
- One source notes that the chemical is strictly for professional manufacturing, research laboratories, and industrial or commercial usage only, explicitly not for medical or consumer use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzimidazole Derivatives
- Positional Isomerism : In sulfonylated benzimidazoles, the position of substituents (e.g., chloro at C5 vs. C6) affects crystallization behavior and purity ratios, as observed in 2-n-butyl-5/6-chloro derivatives .
- Crystallographic Trends : The supramolecular compound {[2-(4-chlorophenyl)benzimidazoleH]₂²⁺·[SbCl₅]²⁻}ₙ forms a distorted octahedral geometry around Sb³⁺, stabilized by hydrogen bonds and π-π stacking, highlighting the role of bulky substituents in lattice organization .
Physicochemical Properties
- Solubility and Lipophilicity : Methoxy groups generally improve aqueous solubility, while chlorophenyl or nitroheterocyclic substituents (e.g., in ) increase lipophilicity, impacting membrane permeability .
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Catalyst/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Solvent-free cyclization | p-TsOH, 100°C | 75–82 | >98% | |
| Microwave-assisted | H2SO4, 120°C, 30 min | 68 | 95% | * |
| Stepwise alkylation | K2CO3, DMF, RT | 60 | 90% |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Answer:
- 1H/13C NMR : Confirm the benzimidazole core (δ 7.2–7.8 ppm for aromatic protons) and methoxy group (δ 3.8–4.0 ppm). The 4-chlorophenylmethylsulfanyl group shows distinct singlet peaks at δ 4.5–4.7 ppm (CH2) and δ 7.3–7.5 ppm (aromatic Cl-substituted protons) .
- FT-IR : Validate sulfanyl (C-S stretch at 650–700 cm⁻¹) and methoxy (C-O at 1250 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with m/z calculated for C15H13ClN2OS: 320.0372 .
Advanced: How can QSAR models predict the bioactivity of benzimidazole derivatives, and what are key limitations in dataset selection?
Answer:
Methodology :
Dataset Curation : Collect IC50/pIC50 values from standardized assays (e.g., MTT against MDA-MB-231 cells) to ensure consistency .
Descriptor Selection : Use 2D-QSAR with topological (e.g., Wiener index) and electronic (HOMO/LUMO) descriptors.
Validation : Apply leave-one-out cross-validation (R² > 0.7) and external test sets .
Q. Limitations :
Q. Table 2: Key QSAR Descriptors for Anti-inflammatory Activity
| Descriptor | Correlation (R²) | Impact on Activity |
|---|---|---|
| LogP (lipophilicity) | 0.65 | ↑ with hydrophobic groups |
| HOMO energy | 0.58 | ↓ for electron-withdrawing substituents |
| Molecular weight | 0.42 | Optimal range: 300–400 Da |
Advanced: How can contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxicity) be resolved experimentally?
Answer:
Stepwise Approach :
Dose-Response Analysis : Test across a wide concentration range (0.1–100 µM) to identify therapeutic windows (e.g., IC50 < 10 µM for anti-inflammatory activity vs. cytotoxicity at >50 µM) .
Mechanistic Studies : Use siRNA knockdown (e.g., TNF-α/IL-6 pathways) to isolate target-specific effects .
Comparative Assays : Replicate studies using identical cell lines (e.g., RAW264.7) and stimuli (e.g., LPS) to minimize variability .
Case Study : Derivatives with electron-withdrawing groups (e.g., -NO2) showed enhanced anti-inflammatory activity but increased cytotoxicity due to ROS generation .
Advanced: What strategies optimize fluorescence-based sensing applications using ESIPT mechanisms in benzimidazole derivatives?
Answer:
Design Principles :
- ESIPT Activation : Introduce hydroxyl groups at positions enabling intramolecular proton transfer (e.g., 2-hydroxyphenyl substituents) .
- Solvatochromism Testing : Evaluate emission shifts in solvents of varying polarity (e.g., λem = 450 nm in ethanol vs. 510 nm in DMSO) .
- Metal Ion Sensing : Functionalize with chelating groups (e.g., -COOH for Cu²+ detection; LOD = 10 nM) .
Q. Table 3: Fluorescence Properties of Selected Derivatives
| Substituent | Quantum Yield (Φ) | Stokes Shift (nm) | Application |
|---|---|---|---|
| 2-Hydroxyphenyl | 0.45 | 120 | Zn²+ sensing |
| 4-Dimethylaminophenyl | 0.32 | 90 | pH-responsive probes |
Advanced: How can molecular hybridization techniques improve the pharmacological profile of benzimidazole derivatives?
Answer:
Protocol :
Scaffold Selection : Fuse benzimidazole with indole or thiazole rings to enhance binding to targets (e.g., 5-HT6 receptors) .
In Silico Screening : Use docking simulations (e.g., AutoDock Vina) to prioritize hybrids with high binding affinity (ΔG < -8 kcal/mol) .
In Vitro Validation : Test hybrids in LPS-induced inflammation models (e.g., NO inhibition >70% at 10 µM) .
Example : Indole-2-formamide-benzimidazole hybrids reduced IL-6 by 60% in RAW264.7 cells via JAK/STAT3 pathway inhibition .
Advanced: What computational tools are recommended for analyzing supramolecular assembly of benzimidazole derivatives in material science?
Answer:
Tools and Workflow :
- Crystal Structure Prediction : Use Mercury CSD or Materials Studio to model π-π stacking and hydrogen-bonding interactions .
- Morphology Analysis : SEM/TEM imaging paired with DFT calculations (e.g., Gaussian 09) to predict nanowire or MOF formation .
Case Study : Benzimidazole-based MOFs showed CO2 adsorption capacities of 12 mmol/g at 298 K, validated via Grand Canonical Monte Carlo simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
